molecular formula C22H22ClN5O3 B2801223 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251556-58-7

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Cat. No. B2801223
M. Wt: 439.9
InChI Key: UMEQFRAGZXZNIP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1H-1,2,3-triazole ring, a piperidine ring, a methoxy group, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central piperidine and triazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the amide bond could be hydrolyzed. The triazole ring is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide and methoxy groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .

Scientific Research Applications

Molecular Stability and Docking Studies

A study by Karayel (2021) delves into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing a 1,2,4-triazole, which share structural similarities with the compound . The research highlights the anti-cancer properties of these compounds through density functional theory and molecular docking. The findings indicate that these compounds exhibit potential anti-cancer activity by forming hydrogen bonds within the EGFR binding pocket, suggesting a mechanism for their anti-cancer effects (Karayel, 2021).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The synthesis involved reactions that are conceptually similar to those that might be used for the compound of interest, suggesting a framework for exploring its antimicrobial potential. Some of these compounds displayed good to moderate activities against tested microorganisms, highlighting the potential for antimicrobial application (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis for Biological Activity Studies

Research by Bekircan et al. (2015) involved the synthesis of novel heterocyclic compounds derived from similar structures, including investigation into their lipase and α-glucosidase inhibition activities. These compounds were characterized and evaluated, demonstrating significant biological activities, which suggest a pathway for exploring the subject compound's potential in inhibiting enzymes relevant to metabolic diseases (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

The compound could be of interest in a variety of research fields, depending on its biological activity. For example, if it shows activity against a particular enzyme or receptor, it could be further developed as a potential therapeutic agent .

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQFRAGZXZNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

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